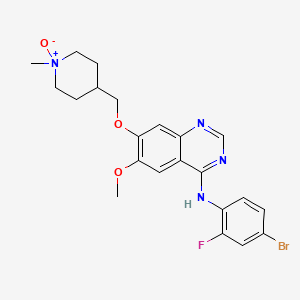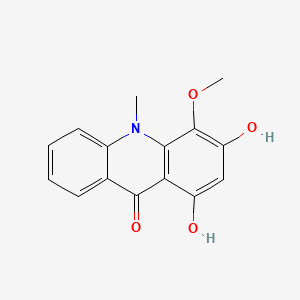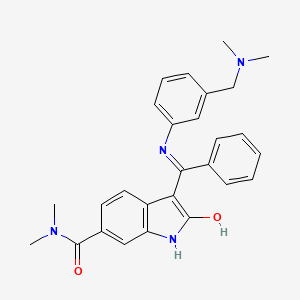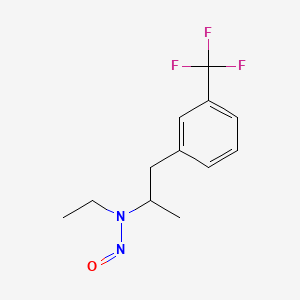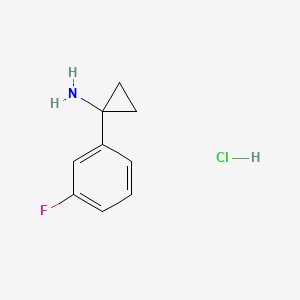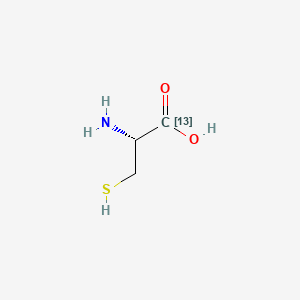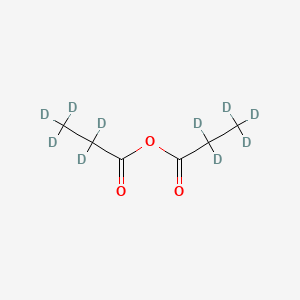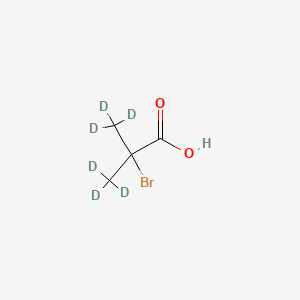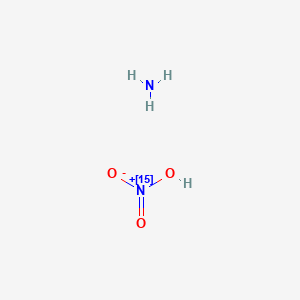
(1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium Toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium(II)”, commonly abbreviated as dppf, is a palladium catalyst used in the chemical synthesis of various compounds . It contains a ferrocene moiety in its backbone and is related to other bridged diphosphines .
Synthesis Analysis
The compound is used in the preparation of Nucleosides as Ectonucleotidase inhibitors . It is also involved in the Suzuki coupling of aryl boronic esters with [11C]methyl iodide to form functionalized [11C]toluene derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex and involves a ferrocene moiety in its backbone . The linear formula of the compound is (C17H14P)2Fe · PdCl2 .Chemical Reactions Analysis
This compound is commonly used as a ligand in homogeneous catalysis . It is involved in various types of reactions including Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical and Chemical Properties Analysis
The compound is a powder with a melting point of 266-283 °C . Its molecular weight is 731.70 .Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
(1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium(II) has demonstrated significant efficacy as a catalyst in various organic syntheses. For example, it has been used in the synthesis of benzimidazoles via a hydrogen-transfer strategy, achieving yields up to 97% without the need for additional additives or oxidants (Li et al., 2016). Additionally, it has catalyzed the synthesis of diphenyl carbonate from phenol, showing high turnover numbers under optimized conditions (Wu Yuan-xin, 2013).
Synthesis of Heterocyclic Compounds
This compound has also been instrumental in synthesizing various heterocyclic compounds. It catalyzed the formation of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines in good yields (Cho et al., 2004). Moreover, its role in synthesizing complex metal compounds has been explored, such as in the formation of chelating complexes and as a catalyst for Suzuki coupling reactions (Gibson et al., 2002).
Electrocatalytic Properties
The electrocatalytic properties of 1,1'-bis(diphenylphosphino)ferrocenes have been studied to understand their stability and electron-donating abilities. Research indicates that the stability of the ferrocenium cation can be influenced by substituents' electron-donating ability (Zanello et al., 1996).
Mecanismo De Acción
Target of Action
The primary target of (1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium Toluene is the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds . This compound acts as a catalyst in these reactions, facilitating the bond formation process.
Mode of Action
(1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium Toluene interacts with its targets by accelerating the rate of the reaction. It does this by lowering the activation energy required for the reaction to proceed
Biochemical Pathways
The compound is involved in several biochemical pathways, including the Suzuki coupling of aryl boronic esters . This reaction is used to form functionalized toluene derivatives . Other pathways include the Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Result of Action
The result of the action of (1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium Toluene is the formation of new C-C and C-X bonds . This leads to the synthesis of new compounds, including functionalized toluene derivatives . The compound can also be used in the synthesis of lactams by CO insertion and medium-ring aryl ethers by intramolecular coupling of an aryl halide with an alcohol .
Safety and Hazards
Direcciones Futuras
The compound has gained widespread use in industrial and academic synthetic chemistry laboratories as a powerful methodology for the formation of C-C and C-Heteroatom bonds . Its use in the preparation of Nucleosides as Ectonucleotidase inhibitors suggests potential applications in the field of medicinal chemistry .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium Toluene involves the reaction between bis(diphenylphosphino)ferrocene and palladium dichloride in the presence of toluene as a solvent.", "Starting Materials": ["Bis(diphenylphosphino)ferrocene", "Palladium dichloride", "Toluene"], "Reaction": ["1. Dissolve 0.5 g of bis(diphenylphosphino)ferrocene in 10 mL of toluene in a 50 mL round bottom flask.", "2. Add 0.25 g of palladium dichloride to the flask and stir the mixture for 30 minutes.", "3. Heat the mixture to 80°C and continue stirring for 4 hours.", "4. Cool the reaction mixture to room temperature and filter the precipitate.", "5. Wash the precipitate with toluene and dry it under vacuum.", "6. The resulting compound is (1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium Toluene."] } | |
Número CAS |
867381-03-1 |
Fórmula molecular |
C41H46Cl2FeP2Pd |
Peso molecular |
833.932 |
Nombre IUPAC |
cyclopentyl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride |
InChI |
InChI=1S/2C17H19P.C7H8.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-7-5-3-2-4-6-7;;;;/h2*1-6,9-12,17H,7-8,13-14H2;2-6H,1H3;2*1H;;/q;;;;;;+2/p-2 |
Clave InChI |
NWEBHMXIAMBQMI-UHFFFAOYSA-L |
SMILES |
CC1=CC=CC=C1.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe].[Pd+2] |
Sinónimos |
Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) Toluene Adduct; [1,1’-Bis(diphenylphosphino)ferrocene]palladium DIchloride Toluene Adduct; [1,1’-Bis(diphenylphosphino)ferrocene]palladium Dichloride Toluene Chloride Adduct; [1,1’-Bis(diphe |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B566140.png)
![N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester](/img/structure/B566142.png)
